tokaratoxin 2
Description
Based on contextual evidence, it is hypothesized to belong to the ochratoxin family—a class of nephrotoxic, carcinogenic secondary metabolites produced by Aspergillus and Penicillium species . Structurally, ochratoxins are polyketide-derived compounds featuring a dihydroisocoumarin moiety linked to phenylalanine.
OTA is thermally stable, soluble in polar organic solvents, and resistant to acidic conditions, enabling its persistence in food chains. Regulatory limits for OTA in foodstuffs (e.g., 5 µg/kg in cereals in the EU) highlight its global health impact .
Properties
CAS No. |
123337-76-8 |
|---|---|
Molecular Formula |
C11H12F3NO2 |
Synonyms |
tokaratoxin 2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ochratoxin B (OTB)
- Structural Differences : OTB lacks the chlorine atom at the C5 position of the phenylalanine moiety, reducing its toxicity compared to OTA .
- Toxicity : OTB is ~10-fold less toxic than OTA in vitro (IC50 of 50 µM vs. 5 µM in renal cell lines) due to diminished binding affinity to serum albumin and reduced bioaccumulation .
- Occurrence : Less prevalent in food matrices, as Aspergillus species preferentially chlorinate OTB to form OTA under oxidative conditions .
Citrinin
- Structural Features: A polyketide mycotoxin with a quinone methide structure (C13H14O5), produced by Monascus and Penicillium species.
- Toxicity : Synergistic with OTA in renal toxicity but primarily targets mitochondrial function via ROS generation. Citrinin’s LD50 in rats (35 mg/kg bw) is higher than OTA’s (20 mg/kg bw), indicating lower acute toxicity .
- Regulatory Status: Not as widely regulated as OTA, though detected in grains and fermented foods .
T-2 Toxin
- Classification : A trichothecene mycotoxin from Fusarium species, structurally distinct from ochratoxins but similarly nephrotoxic.
- Mechanism : Inhibits protein synthesis via binding to ribosomal peptidyltransferase, causing apoptosis in renal and hepatic tissues. Its LD50 in mice (5 mg/kg bw) is significantly lower than OTA’s, reflecting higher acute toxicity .
- Detection : ELISA and LC-MS/MS are common analytical methods, paralleling OTA detection protocols .
Toxicological and Analytical Comparison
Table 1: Comparative Analysis of Tokaratoxin 2 (OTA) and Analogues
Key Research Findings
- Synergistic Effects : Co-exposure to OTA and citrinin exacerbates renal tubular necrosis in vivo, suggesting combined mycotoxin monitoring is critical for food safety .
- Metabolic Pathways : OTA is metabolized to hydroxylated derivatives (e.g., OTα) in humans, while T-2 toxin undergoes rapid hydrolysis to HT-2 toxin, complicating biomarker analysis .
- Analytical Challenges: OTA’s fluorescence properties facilitate HPLC-FLD detection, but matrix interference in complex foods necessitates immunoaffinity cleanup prior to LC-MS/MS quantification .
Q & A
Q. What are the primary structural characterization techniques for Tokaratoxin 2, and how are they applied methodologically?
To determine the structure of this compound, researchers employ nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. NMR provides atomic-level resolution of the toxin's 3D conformation, while MS confirms molecular weight and post-translational modifications. X-ray crystallography requires high-purity crystallized samples, with data analyzed using software like Phenix or CCP4. Experimental protocols must include buffer optimization and reproducibility checks, as detailed in methodological guidelines for chemical research .
Q. Which biological sources are known to produce this compound, and what extraction protocols are validated?
this compound is typically isolated from venomous species, such as specific arthropods or marine organisms. Extraction involves homogenization of venom glands followed by liquid chromatography (e.g., reverse-phase HPLC) under acidic conditions. Researchers must validate species identification via DNA barcoding and cross-reference with taxonomic databases. Purity is confirmed using SDS-PAGE and Edman sequencing, as outlined in standardized protocols for venom peptide isolation .
Q. What in vitro assays are used to assess this compound’s bioactivity, and how are false positives mitigated?
Electrophysiological assays (e.g., patch-clamp) and competitive binding studies are primary methods. False positives are minimized by including negative controls (e.g., toxin-free buffers) and validating results with orthogonal assays, such as fluorescence-based calcium imaging. Data must be statistically validated using ANOVA or t-tests, as emphasized in analytical chemistry best practices .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be resolved systematically?
Contradictory findings (e.g., ion channel specificity vs. broad-spectrum activity) require data triangulation. Researchers should:
- Replicate experiments under standardized conditions (pH, temperature).
- Perform meta-analyses of published datasets, prioritizing studies with rigorous controls.
- Use computational modeling (e.g., molecular docking) to predict binding affinities across targets. Systematic review frameworks, such as Cochrane methodologies, highlight the importance of bias reduction through diverse source inclusion .
Q. What experimental strategies optimize this compound purification yields without compromising stability?
Advanced protocols involve:
- Screening chromatography matrices (e.g., size-exclusion vs. ion-exchange).
- Testing stabilizers (e.g., glycerol or protease inhibitors) during lyophilization.
- Monitoring degradation via circular dichroism (CD) spectroscopy. Method optimization should follow factorial design experiments, with results reported in supplementary materials for transparency .
Q. How should researchers design dose-response studies to evaluate this compound’s selectivity in vivo?
In vivo studies require:
- Dose-ranging experiments using log-fold dilutions.
- Histopathological analysis of target tissues (e.g., neuronal damage).
- Pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS). Ethical guidelines mandate using the lowest effective dose, with protocols pre-registered in animal study databases to ensure reproducibility .
Q. What computational approaches validate this compound’s interaction with novel molecular targets?
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations are used to predict binding modes. Researchers must:
- Cross-validate predictions with mutagenesis studies (e.g., alanine scanning).
- Benchmark results against experimentally resolved structures (e.g., PDB entries).
- Disclose force field parameters and simulation durations to enable replication, as specified in theoretical chemistry standards .
Data Presentation and Reproducibility
- Tables : Include spectral data (e.g., NMR chemical shifts, MS peaks) in supplementary materials, formatted per journal guidelines .
- Contradictions : Discuss discrepancies in the context of experimental variables (e.g., buffer composition, assay sensitivity) and propose validation workflows .
- Ethical Compliance : Adhere to institutional review board (IRB) protocols for in vivo studies, with raw data archived in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
